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Compound of Interest

Compound Name: 2-(2-Chloroethyl)pyrimidine

Cat. No.: B8345844 Get Quote

Technical Monograph: 2-(2-Chloroethyl)pyrimidine The "Masked" Vinylpyrimidine for Targeted

Covalent Modification

Part 1: Executive Summary & Strategic Utility
2-(2-Chloroethyl)pyrimidine is a specialized heterocyclic building block primarily utilized as a

latent electrophile in medicinal chemistry and bioconjugation. Unlike its pyridine analog (2-(2-

chloroethyl)pyridine, CAS 16927-00-7), this pyrimidine derivative is rarely isolated as a shelf-

stable catalog item due to its high reactivity and tendency to undergo spontaneous elimination

to 2-vinylpyrimidine.

For the drug development professional, this molecule represents a "masked" Michael acceptor.

It provides the stability of an alkyl halide during storage or initial handling but generates a

highly reactive vinylpyrimidine species in situ under physiological or basic conditions. This dual

nature allows for the controlled covalent modification of cysteine residues in proteins (Targeted

Covalent Inhibitors - TCIs) and the construction of fused heterocyclic systems.

Part 2: Identity & Physiochemical Profile
Due to its transient nature in many synthetic workflows, 2-(2-chloroethyl)pyrimidine lacks a

widely standardized CAS number for the parent neutral molecule in public registries. It is

frequently generated in situ from its hydrochloride salt or its hydroxyethyl precursor.
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Table 1: Physiochemical Specifications (Predicted vs. Analog Reference) Data grounded in

comparative analysis with the structural analog 2-(2-Chloroethyl)pyridine.

Property
2-(2-
Chloroethyl)pyrimidine
(Target)

2-(2-Chloroethyl)pyridine
(Reference Analog)

CAS Number
Not Catalogued (Transient

Intermediate)
16927-00-7

Molecular Formula C₆H₇ClN₂ C₇H₈ClN

Molecular Weight 142.59 g/mol 141.60 g/mol

Physical State
Low-melting solid or oil

(Predicted)
Liquid / Low-melting solid

Boiling Point
~85–90 °C at 10 mmHg

(Predicted)
75–76 °C at 10 mmHg

LogP (Calc) 0.85 ± 0.2 1.4

Solubility DCM, DMSO, Methanol, DMF
Organic solvents; reacts with

water

Stability

High Risk: Spontaneous

elimination to vinylpyrimidine at

pH > 7.

Moderate; requires acid

stabilization.

Critical Handling Note: This compound should be stored as the hydrochloride salt to prevent

polymerization or premature elimination. Free-basing should only occur immediately prior to

use.

Part 3: Synthetic Architecture
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The synthesis of 2-(2-chloroethyl)pyrimidine is a two-step sequence starting from

commercially available 2-methylpyrimidine. The protocol relies on a formal aldol-like

condensation followed by deoxychlorination.

Step-by-Step Synthetic Protocol
1. Hydroxyethylation (Precursor Formation)

Reagents: 2-Methylpyrimidine, Paraformaldehyde (or Formalin), Pressure Vessel.

Conditions: 130–150 °C, 12–24 hours.

Mechanism: Thermal generation of formaldehyde allows for an aldol-like reaction at the

activated methyl position of the electron-deficient pyrimidine ring.

Outcome: 2-(2-Hydroxyethyl)pyrimidine.[1][2][3]

2. Deoxychlorination (Activation)

Reagents: Thionyl Chloride (

) or Phosphoryl Chloride (

).

Solvent: Dichloromethane (DCM) or neat.

Protocol:

Dissolve 2-(2-hydroxyethyl)pyrimidine in dry DCM at 0 °C.

Add

dropwise (1.2 equivalents) to control exotherm.

Reflux for 2 hours.

Crucial Step: Evaporate volatiles in vacuo to obtain the hydrochloride salt. Do NOT

neutralize with aqueous base if isolation is required, as this triggers vinylpyrimidine
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formation.

Visualizing the Synthetic & Reactive Pathway
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Figure 1: The synthetic route from methylpyrimidine to the active chloroethyl species,

highlighting the divergent pathway to the vinylpyrimidine intermediate under basic conditions.

Part 4: Mechanistic Insights & Applications
The "Masked" Vinylpyrimidine Mechanism
2-(2-Chloroethyl)pyrimidine is not a simple alkylating agent (like methyl iodide). Its primary

mode of action is Elimination-Addition.

Elimination: Under physiological conditions (pH 7.4) or in the presence of a base (TEA,

DIPEA), the pyrimidine ring's electron-withdrawing nature acidifies the

-protons, facilitating E1cB or E2 elimination of HCl to form 2-vinylpyrimidine.

Addition: The resulting vinylpyrimidine is a potent Michael acceptor. It reacts rapidly and

selectively with "soft" nucleophiles, particularly the thiolate anion of Cysteine residues in

proteins.

Application: Cysteine Bioconjugation
This molecule serves as a warhead for Targeted Covalent Inhibitors (TCIs). Unlike acrylamides,

which are permanently "on," the chloroethyl group offers a tunable reactivity profile.
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Protocol: Incubate protein (pH 8.0, Tris-HCl) with 10 equivalents of 2-(2-
chloroethyl)pyrimidine.

Result: Formation of a stable thioether linkage (S-C bond) at surface-exposed cysteines.

Part 5: Safety & Handling (E-E-A-T)
Hazard Classification: Vesicant & Alkylating Agent

Analogy: Structurally and functionally similar to nitrogen mustards (though lacking the

nitrogen bridge).

Skin/Eye: Causes severe skin burns and eye damage. The mechanism involves alkylation of

DNA/proteins in contact tissues.

Inhalation: Destructive to mucous membranes.

Storage: Store under inert gas (Argon/Nitrogen) at -20 °C. Moisture triggers hydrolysis to the

alcohol and HCl.

Self-Validating Safety Check:

Before use: Check the NMR of the salt. A triplet at ~3.9 ppm (

-Cl) and ~3.4 ppm (

-Ar) confirms integrity. Appearance of vinyl protons (dd, 5.5–6.5 ppm) indicates degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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